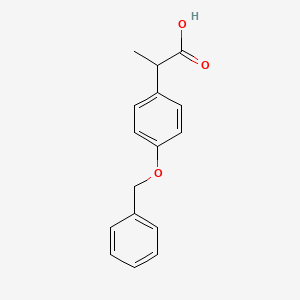

2-(4-Benzyloxy-phenyl)-propionic acid

説明

2-(4-Benzyloxy-phenyl)-propionic acid (C₁₆H₁₄O₃, MW 254.28 g/mol) is a propionic acid derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the para position of the phenyl ring. The benzyloxy substituent introduces steric bulk and aromaticity, distinguishing it from simpler alkyl or halogen-substituted analogs.

特性

IUPAC Name |

2-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-12(16(17)18)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUZGYVNJWERGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

2-(4-Benzyloxy-phenyl)-propionic acid finds applications in various fields:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Studied for its therapeutic potential in treating various diseases.

Industry: Employed in the production of pharmaceuticals and other chemical products.

作用機序

2-(4-Benzyloxy-phenyl)-propionic acid is similar to other phenylpropionic acids, such as ibuprofen and ketoprofen. its unique benzyloxy group imparts distinct chemical and biological properties. Unlike ibuprofen, which is widely used as a nonsteroidal anti-inflammatory drug (NSAID), 2-(4-benzyloxy-phenyl)-propionic acid may offer different therapeutic benefits due to its structural differences.

類似化合物との比較

Structural and Physicochemical Properties

The table below highlights key differences in molecular structure, substituents, and physicochemical properties:

Key Observations :

- Ketoprofen’s meta-benzoyl group offers even higher lipophilicity . Acidity: Electron-donating groups (e.g., benzyloxy) may slightly reduce the acidity of the carboxylic acid compared to electron-withdrawing groups (e.g., chloro), affecting ionization and binding to cyclooxygenase (COX) enzymes .

Q & A

Q. How can cross-study variability in cytotoxicity assays for 2-(4-Benzyloxy-phenyl)-propionic acid be minimized?

- Methodological Answer : Adopt ISO 10993-5 guidelines for in vitro cytotoxicity testing. Use reference controls (e.g., cisplatin for positive control) and normalize data to cell viability metrics (e.g., MTT assay absorbance at 570 nm). Perform inter-laboratory validation using shared batches of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。